3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbutan-2-yl hydrazine with chloroacetic acid, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and products.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the modification of proteins. The oxadiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(chloromethyl)-2-[(2-methylbutan-2-yl)oxy]quinoline: This compound has a similar chloromethyl group but a different heterocyclic ring structure.
1-chloro-2-(chloromethyl)-3-[(2-methylbutan-2-yl)oxy]benzene: This compound also contains a chloromethyl group and a different aromatic ring structure.
The uniqueness of this compound lies in its specific oxadiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1251121-71-7 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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